N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that features a unique structure combining isoindolinone and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindolinone core, which can be synthesized from phthalic anhydride and an appropriate amine under acidic conditions. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde derivatives and suitable reagents like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzymes involved in DNA replication, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
Uniqueness
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its combined isoindolinone and chromene structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O5/c1-25-21(27)14-7-4-8-17(19(14)22(25)28)24-20(26)16-11-15-13-6-3-2-5-12(13)9-10-18(15)30-23(16)29/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPMUWZRCHHVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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